alpha-Boswelliasäure

Übersicht

Beschreibung

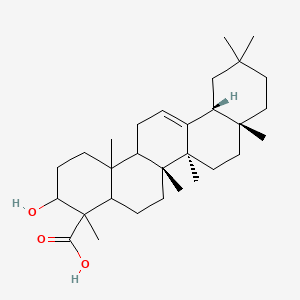

Alpha-Boswellic acid is a pentacyclic triterpenoid compound found in the resin of Boswellia species, particularly Boswellia serrata. It is one of the primary constituents of the resin, which has been used for centuries in traditional medicine for its anti-inflammatory and analgesic properties . The compound is known for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and wound-healing properties .

Wissenschaftliche Forschungsanwendungen

Alpha-Boswellic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Alpha-Boswellic Acid (α-BA), a pentacyclic triterpene molecule, is known to interact with several molecular targets, including enzymes, growth factors, kinases, transcription factors, and receptors . Specifically, it directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges .

Mode of Action

The interaction of α-BA with its targets leads to various changes at the molecular level. For instance, it has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These interactions are primarily responsible for its cytotoxic and antitumor effects .

Biochemical Pathways

Alpha-Boswellic Acid affects several biochemical pathways. It modulates the formation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress . This modulation alters transcription and epigenetic factors, affecting signal transduction . Furthermore, α-BA plays a role in the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) anti-oxidative pathway .

Result of Action

The action of α-BA results in various molecular and cellular effects. It has demonstrated cytotoxic action against cancer cells, proving its effectiveness in the prevention and treatment of various cancers . It also reduces injuries associated with the administration of ethanol, decreases gastric juice acidity, and increases the level of nitric oxide (NO) and prostaglandins E2 (PGE-2) .

Action Environment

The action, efficacy, and stability of α-BA can be influenced by various environmental factors. For instance, the presence of ethanol can induce gastric injury, against which α-BA has shown protective effects . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid can be isolated from the gum resin of Boswellia serrata through various extraction techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantitative analysis of triterpenoic acids . The resin is processed using column chromatography to isolate alpha-Boswellic acid along with other triterpenoic acids .

Industrial Production Methods: Industrial production of alpha-Boswellic acid typically involves the extraction of Boswellia resin followed by purification using chromatographic techniques. The resin is collected by tapping the bark of Boswellia trees, and the exudate is then processed to isolate the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Alpha-Boswellic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of alpha-Boswellic acid, such as acetyl-alpha-Boswellic acid and keto-alpha-Boswellic acid .

Vergleich Mit ähnlichen Verbindungen

- Beta-Boswellic Acid

- 11-Keto-Beta-Boswellic Acid

- 3-O-Acetyl-11-Keto-Beta-Boswellic Acid

Uniqueness: Alpha-Boswellic acid is unique due to its specific triterpene structure and the presence of a hydroxyl group, which differentiates it from other boswellic acids . Its distinct chemical structure contributes to its unique biological activities and therapeutic potential.

Biologische Aktivität

Alpha-boswellic acid (α-BA), a pentacyclic triterpene derived from the resin of Boswellia species, particularly Boswellia serrata and Boswellia carteri, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of α-BA, supported by relevant research findings and data.

Pharmacological Properties

Alpha-boswellic acid exhibits a wide range of pharmacological activities, including:

- Anti-inflammatory Effects : α-BA has been shown to inhibit pro-inflammatory cytokines and enzymes such as 5-lipoxygenase (5-LO), contributing to its anti-inflammatory properties .

- Anticancer Activity : Research indicates that α-BA can induce apoptosis in cancer cells by modulating key signaling pathways, including NF-κB and MAPK pathways . It acts on various cancer types, demonstrating cytotoxic effects against leukemia, breast cancer, and colon cancer cell lines .

- Gastroprotective Effects : α-BA has been reported to reduce oxidative stress and protect against gastric lesions by activating the Nrf2/HO-1 pathway .

- Wound Healing : Studies indicate that α-BA accelerates wound healing by reducing inflammation and promoting the expression of growth factors in fibroblasts .

The biological activity of α-BA is attributed to its interaction with several molecular targets. Notable mechanisms include:

- Inhibition of Inflammatory Pathways :

- Induction of Apoptosis :

- Cell Cycle Regulation :

Table 1: Summary of Biological Activities of Alpha-Boswellic Acid

Case Studies

- Cancer Treatment : A study demonstrated that α-BA significantly reduced cell viability in various cancer cell lines (e.g., A549 lung cancer cells) through apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Wound Healing : In vivo experiments showed that treatment with α-BA led to faster wound closure compared to controls, attributed to its ability to modulate inflammatory responses and enhance fibroblast activity .

- Gastroprotective Effects : In a model of acetaminophen-induced hepatotoxicity, α-BA exhibited protective effects by decreasing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, indicating its potential as a therapeutic agent for liver protection .

Eigenschaften

CAS-Nummer |

471-66-9 |

|---|---|

Molekularformel |

C30H48O3 |

Molekulargewicht |

456.7 g/mol |

IUPAC-Name |

(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1 |

InChI-Schlüssel |

BZXULBWGROURAF-SLLOXPBESA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Boswellic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.